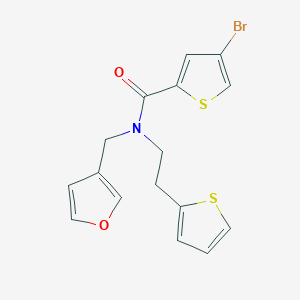![molecular formula C14H17ClN2S B2895687 N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine CAS No. 865660-16-8](/img/structure/B2895687.png)
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The molecule also contains a phenyl group (a benzene ring minus a hydrogen), and a butanamine group, which is a four-carbon chain with an amine group at one end .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiazole ring could be formed using techniques such as the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis . The phenyl group could be introduced through a Friedel-Crafts alkylation, and the butanamine group could be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring is aromatic and planar, while the butanamine chain is flexible and can rotate around its single bonds. The phenyl group is also aromatic and planar .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. The thiazole ring could participate in electrophilic aromatic substitution reactions, while the amine group could act as a nucleophile in substitution reactions or could be protonated to form a positively charged ammonium ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of an amine group could make it a base, and the aromatic rings could contribute to its stability and rigidity .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including our compound of interest, have been shown to possess significant antimicrobial properties. They act by inhibiting the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial drugs . The thiazole ring’s ability to interact with bacterial enzymes and disrupt their function is a key aspect of its antimicrobial action.
Anticancer Properties
Thiazole compounds have been identified as potential anticancer agents. They exhibit cytotoxic activity against cancer cell lines, which can be attributed to their ability to interfere with cell division and induce apoptosis . Research into thiazole derivatives continues to explore their efficacy and safety as cancer therapeutics.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic activities of thiazole derivatives are well-documented. They can reduce inflammation and alleviate pain by modulating the body’s inflammatory response . This makes them valuable for the treatment of conditions like arthritis and other inflammatory diseases.
Antioxidant Properties
Thiazole derivatives have shown potent antioxidant activity, which is crucial in protecting cells from oxidative stress . Oxidative stress is implicated in various diseases, including neurodegenerative disorders, cardiovascular diseases, and aging. The antioxidant properties of these compounds could lead to new treatments for these conditions.
Neuroprotective Effects
Thiazole derivatives have been studied for their neuroprotective effects. They may play a role in preventing neurodegenerative diseases by protecting neuronal cells from damage . This is particularly relevant for conditions such as Alzheimer’s and Parkinson’s disease.
Antihypertensive Activity
Some thiazole derivatives have been found to exhibit antihypertensive activity, which means they can help lower high blood pressure . This is an important area of research, given the prevalence of hypertension and its role as a risk factor for heart disease and stroke.
Mécanisme D'action
Target of Action
The primary targets of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine are nicotinic acetylcholine receptor sites . These receptors play a crucial role in the transmission of nerve impulses in the nervous system.
Mode of Action
The compound interacts with its targets primarily through an interaction with the nicotinic acetylcholine receptor sites . This interaction can lead to changes in the transmission of nerve impulses, affecting the functioning of the nervous system.
Biochemical Pathways
Upon entering physiological systems, molecules containing a thiazole ring, such as our compound, may activate or stop certain biochemical pathways and enzymes . They may also stimulate or block receptors in the biological systems . .
Pharmacokinetics
Similar compounds have been found to be moderately soluble and volatile, with a high potential for leaching to groundwater . They are also very persistent in soil and water . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Similar compounds have been found to have a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine. For instance, its persistence in soil and water can affect its environmental distribution . Furthermore, it has been found that similar compounds are likely to adversely affect a significant percentage of federally listed endangered or threatened species and critical habitats .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2S/c1-11(7-8-12-5-3-2-4-6-12)16-9-13-10-17-14(15)18-13/h2-6,10-11,16H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWOVKUIMUZSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-phenyl-2-butanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2895605.png)
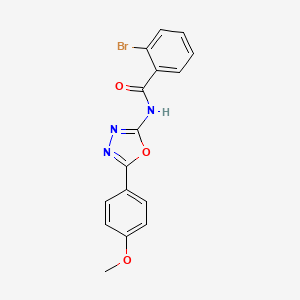

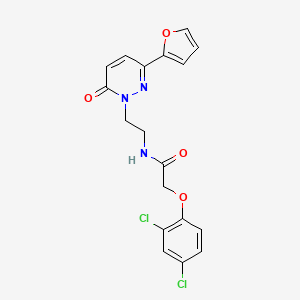
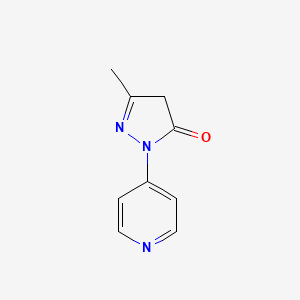
![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)
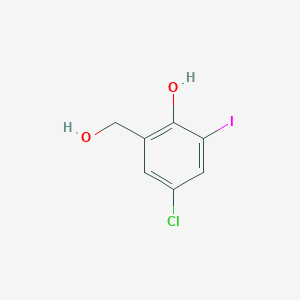
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] benzoate](/img/structure/B2895620.png)


![1,4-Dioxaspiro[4.6]undecan-8-amine](/img/structure/B2895625.png)
